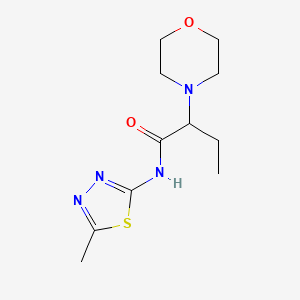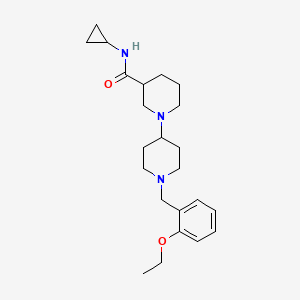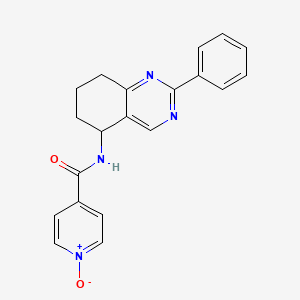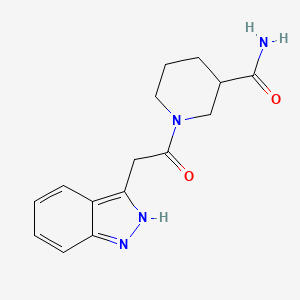![molecular formula C15H18N2OS B6136965 N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide, commonly known as MTEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MTEG is a glycinamide derivative that has been found to have significant biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
MTEG acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is thought to play a role in the pathophysiology of various neuropsychiatric disorders. By modulating the activity of mGluR5, MTEG has been found to have significant effects on neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
MTEG has been found to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity. It has also been found to have anti-inflammatory effects and to modulate the immune response. These effects make MTEG a promising candidate for further study in the field of medical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTEG in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without the potential confounding effects of other receptors. However, MTEG has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for the study of MTEG. One area of interest is its potential use in the treatment of various neuropsychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential efficacy in clinical trials. Additionally, MTEG has been found to have anti-inflammatory effects and to modulate the immune response, suggesting potential applications in the treatment of various inflammatory disorders. Further research is needed to fully explore these potential applications.
Métodos De Síntesis
MTEG can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with thiomorpholine followed by the reaction with 3-methyl-2-thiophenemethanamine. The final product is obtained through the reaction of the intermediate with glycine.
Aplicaciones Científicas De Investigación
MTEG has been studied for its potential use in medical research, particularly in the field of neuropharmacology. It has been found to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity. MTEG has also been studied for its potential use in the treatment of various neuropsychiatric disorders, including depression and anxiety.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(3-methylthiophen-2-yl)methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-5-13(6-4-11)17-15(18)10-16-9-14-12(2)7-8-19-14/h3-8,16H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFXYUUPRZYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNCC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-{[(3-methyl-2-thienyl)methyl]amino}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)


![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)